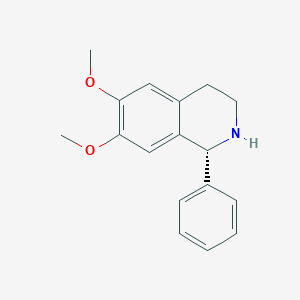
(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its tetrahydroisoquinoline core, substituted with methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. Its unique structure contributes to its biological activity and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized for higher yields and purity. This can involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Purification techniques: Such as recrystallization or chromatography to isolate the desired enantiomer
化学反応の分析
Types of Reactions: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives
Reduction: Employing hydrogenation or metal hydrides to reduce the isoquinoline ring
Substitution: Halogenation or alkylation reactions at the phenyl or methoxy groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Palladium on carbon (Pd/C) with hydrogen gas
Substitution: Bromine or alkyl halides in the presence of a base
Major Products:
Oxidation: Quinoline derivatives
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Halogenated or alkylated isoquinolines
科学的研究の応用
®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules
Biology: Studied for its interaction with various biological targets, including enzymes and receptors
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-cancer activities
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or modulation of enzyme activity
Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways
Pathways: Modulation of cellular pathways involved in apoptosis, cell proliferation, and neuroprotection
類似化合物との比較
(S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different biological activities
6,7-Dimethoxy-1-phenylisoquinoline: Lacks the tetrahydro structure, leading to different chemical properties
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Without methoxy groups, affecting its reactivity and biological activity
Uniqueness: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and chiral nature, which contribute to its distinct pharmacological profile and potential therapeutic applications.
This comprehensive overview highlights the significance of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline in various fields of research and its potential for future applications
特性
CAS番号 |
178032-64-9 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
(1R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3/t17-/m1/s1 |
InChIキー |
GZGZWZVAJDFXJK-QGZVFWFLSA-N |
異性体SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)C3=CC=CC=C3)OC |
正規SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


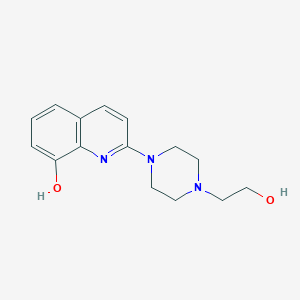

![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

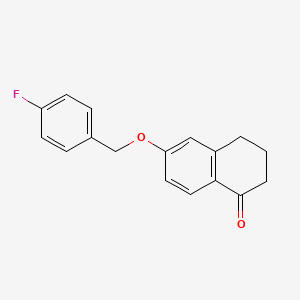

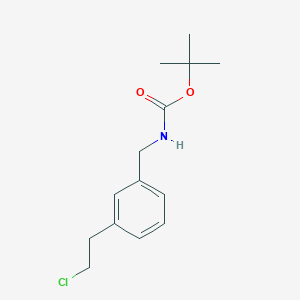

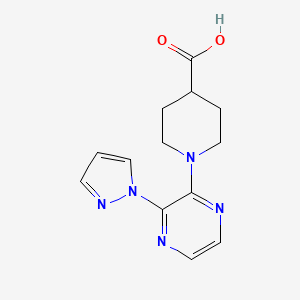
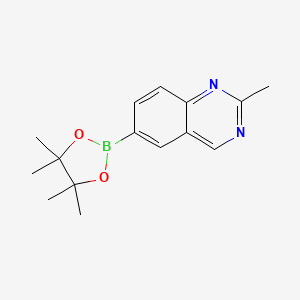
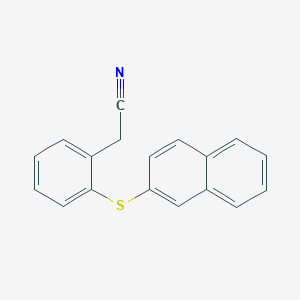
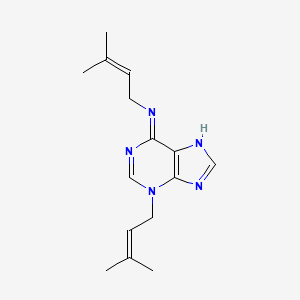
![tert-Butyl 7-cyano-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850155.png)
